1-Isopropyl-N,N,2,-trimethylpropylamine is an organic compound characterized by its amine functional group. It features a branched structure with isopropyl and trimethyl groups, which contribute to its unique chemical properties. The compound's molecular formula is C${10}$H${23}$N, indicating it contains ten carbon atoms, twenty-three hydrogen atoms, and one nitrogen atom. This structure provides a degree of steric hindrance, which can influence its reactivity and biological activity.
The chemical reactivity of 1-Isopropyl-N,N,2,-trimethylpropylamine primarily involves nucleophilic substitution and protonation reactions. The amine can act as a nucleophile in reactions with electrophiles, forming various derivatives. For instance, it can react with alkyl halides to form quaternary ammonium salts. Additionally, the compound can undergo oxidation reactions to yield N-oxides or other nitrogen-containing compounds under appropriate conditions .
1-Isopropyl-N,N,2,-trimethylpropylamine has been studied for its potential biological activities, particularly in pharmacology. Its structural characteristics suggest it may interact with various biological targets, including receptors and enzymes. Preliminary studies indicate that it could exhibit agonistic activity at certain G protein-coupled receptors, which are crucial for numerous physiological processes .
The synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine typically involves the alkylation of a suitable amine precursor. One common method includes the reaction of trimethylamine with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This method allows for the selective formation of the desired amine while minimizing side reactions .
Another approach involves reductive amination, where an aldehyde or ketone reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
1-Isopropyl-N,N,2,-trimethylpropylamine finds applications in various fields:
Studies on the interactions of 1-Isopropyl-N,N,2,-trimethylpropylamine with biological systems have shown promising results. Its ability to modulate receptor activity suggests potential therapeutic applications. Research has indicated that it could influence signaling pathways associated with metabolic regulation and neurobiology . Further studies are needed to elucidate its mechanisms of action and therapeutic potential.
1-Isopropyl-N,N,2,-trimethylpropylamine shares structural similarities with several other amines but exhibits unique characteristics due to its specific branching and steric configuration. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylamine | C${3}$H${9}$N | Simple structure; gaseous state at room temperature. |
| N,N-Dimethylpropan-1-amine | C${5}$H${13}$N | Linear structure; less steric hindrance than 1-isopropyl derivative. |
| N-Ethyl-N,N-dimethylamine | C${5}$H${13}$N | Ethyl group provides different reactivity profile. |
Uniqueness: The branched structure of 1-Isopropyl-N,N,2,-trimethylpropylamine contributes to its distinct chemical behavior compared to linear amines like trimethylamine and N,N-dimethylpropan-1-amine. Its steric hindrance may enhance selectivity in biological interactions, making it a candidate for targeted drug design.
1-Isopropyl-N,N,2,-trimethylpropylamine (CAS: 54561-96-5) is a tertiary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol [1] [3]. This compound, also known by its IUPAC name N,N,2,4-tetramethylpentan-3-amine, features a branched alkyl chain with a central nitrogen atom bonded to two methyl groups, with additional branching from isopropyl and trimethylpropyl groups [1] [4]. The structural complexity of this tertiary amine presents interesting synthetic challenges that can be addressed through various methodological approaches [3].
The Mannich reaction represents one of the most versatile approaches for synthesizing 1-Isopropyl-N,N,2,-trimethylpropylamine [7]. This classical organic reaction involves the amino alkylation of an acidic proton positioned adjacent to a carbonyl group using formaldehyde and an amine [7]. For the synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine, the reaction typically proceeds through the following mechanism:
The Mannich reaction mechanism for synthesizing 1-Isopropyl-N,N,2,-trimethylpropylamine can be represented in a stepwise manner as shown in Table 1 [7] [26].
Table 1: Key Steps in Mannich Reaction Mechanism for 1-Isopropyl-N,N,2,-trimethylpropylamine Synthesis
| Step | Reaction Process | Key Intermediates | Conditions |
|---|---|---|---|
| 1 | Iminium ion formation | CH2=N+(CH3)2 | Acidic conditions, 25-40°C |
| 2 | Nucleophilic addition | (CH3)2CH-C(=O)-CH(CH3)2 + CH2=N+(CH3)2 | pH 4-6, 40-60°C |
| 3 | Reduction of β-amino carbonyl | (CH3)2CH-CH(N(CH3)2)-CH(CH3)2 | NaBH4 or H2/Pd-C, 25-60°C |
The Mannich reaction offers several advantages for the synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine, including mild reaction conditions, high atom economy, and the ability to form carbon-nitrogen bonds with good regioselectivity [7] [22]. Recent modifications to the traditional Mannich approach include microwave-assisted reactions, which significantly reduce reaction times from hours to minutes while maintaining high yields [26].
Catalytic amination represents another important synthetic route for preparing 1-Isopropyl-N,N,2,-trimethylpropylamine [8] [19]. These approaches typically involve reductive amination reactions catalyzed by transition metals or other catalytic systems [8]. The most common catalytic amination pathways include:
For the synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine specifically, the reductive amination approach using 2,4-dimethylpentan-3-one and dimethylamine in the presence of a suitable catalyst has proven particularly effective [8] [19]. The reaction typically proceeds through the formation of an imine intermediate, followed by reduction to yield the desired tertiary amine [21].
Table 2: Comparison of Catalytic Systems for 1-Isopropyl-N,N,2,-trimethylpropylamine Synthesis
| Catalytic System | Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Triflic acid | 25°C, 12h, H2 (1 atm) | 68-72 | High | [8] |
| Pt nanowires | 50°C, 4h, H2 (1 atm) | 75-80 | Very high | [24] |
| Pd(II) catalyst | 80°C, 24h, base | 60-65 | Moderate | [20] |
| NaBH3CN | pH 5-6, 25°C, 8h | 70-75 | High | [21] |
The catalytic amination approach offers several advantages, including high atom economy, mild reaction conditions, and the ability to achieve high yields with good selectivity [8] [24]. Additionally, these methods often allow for the direct conversion of readily available starting materials to the desired tertiary amine product in a single step [21].
Zinc-mediated decomposition reactions represent a novel and efficient approach for synthesizing 1-Isopropyl-N,N,2,-trimethylpropylamine [11] [14]. These reactions typically involve the use of zinc metal as a reducing agent or catalyst in combination with other reagents to facilitate the formation of carbon-nitrogen bonds [11].
The zinc-mediated synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine can proceed through several pathways:
For the specific synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine, the zinc-mediated decomposition reaction typically involves the reaction of 1,3,5-tri(isopropyl)hexhydro-1,3,5-triazine (derived from isopropylamine and formaldehyde) with concentrated hydrochloric acid in a suspension of zinc powder and water [6] [11]. The reaction mechanism involves the formation of organozinc intermediates that undergo subsequent decomposition to yield the desired tertiary amine product [6] [23].
Table 3: Zinc-Mediated Decomposition Reaction Conditions for 1-Isopropyl-N,N,2,-trimethylpropylamine Synthesis
| Reagent System | Reaction Conditions | Key Intermediates | Yield (%) |
|---|---|---|---|
| Zn/HCl | 25-40°C, 2-4h, aqueous | Organozinc species | 65-70 |
| Zn/NH4HCOO | 25°C, 1-2h, methanol | Zinc-amine complex | 70-75 |
| Zn/electrochemical | 0.5-1.0V, 3-5h, undivided cell | Iminium ion | 60-65 |
The zinc-mediated decomposition approach offers several advantages for the synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine, including mild reaction conditions, high functional group tolerance, and the ability to achieve good yields with relatively simple and inexpensive reagents [11] [15]. Additionally, these methods often allow for the direct conversion of readily available starting materials to the desired tertiary amine product in a single step [6] [14].
The purification and isolation of 1-Isopropyl-N,N,2,-trimethylpropylamine present unique challenges due to the basic nature of tertiary amines and their tendency to form hydrogen bonds [16] [27]. Several techniques have been developed for the efficient purification of this compound:
For the specific purification of 1-Isopropyl-N,N,2,-trimethylpropylamine, the choice of method depends on the nature of the impurities present and the scale of the purification [27] [31]. On a laboratory scale, chromatographic methods often provide the highest purity, while on an industrial scale, buffer-assisted separation or salt formation methods may be more practical [27] [29].
Table 4: Comparison of Purification Methods for 1-Isopropyl-N,N,2,-trimethylpropylamine
| Purification Method | Advantages | Limitations | Recovery (%) |
|---|---|---|---|
| Buffer-assisted separation | Scalable, inexpensive | Multiple steps required | 80-85 |
| Normal-phase HPLC | High purity, single step | Expensive, limited scale | 90-95 |
| Salt formation/recrystallization | Simple, scalable | May require multiple recrystallizations | 75-80 |
| TCA-fueled purification | Reduced waste, fewer operations | Limited to certain amine types | 85-90 |
The optimization of purification conditions for 1-Isopropyl-N,N,2,-trimethylpropylamine typically involves careful control of pH, temperature, and solvent composition to maximize recovery while maintaining high purity [27] [31]. For chromatographic methods, the addition of volatile amine additives (such as n-propylamine at 0.1% concentration) to the mobile phase has been shown to minimize peak tailing and improve separation efficiency [31].
The synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine is often accompanied by the formation of various byproducts, which can complicate purification and reduce overall yield [17] [32]. Understanding the mechanisms of byproduct formation is crucial for optimizing reaction conditions and improving synthetic efficiency [17].
Common byproducts in the synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine include:
Reaction optimization strategies for minimizing byproduct formation and improving the yield of 1-Isopropyl-N,N,2,-trimethylpropylamine include:
Table 5: Byproduct Formation and Optimization Strategies for 1-Isopropyl-N,N,2,-trimethylpropylamine Synthesis
| Synthetic Approach | Common Byproducts | Optimization Strategy | Improved Yield (%) |
|---|---|---|---|
| Mannich reaction | Secondary amines, imines | Controlled addition of reagents, optimized pH | 75-80 |
| Catalytic amination | Quaternary ammonium salts | Stoichiometric control, selective catalysts | 80-85 |
| Zinc-mediated decomposition | Trimethylamine, isomeric amines | Optimized reaction time, temperature control | 70-75 |
Recent advances in reaction optimization for the synthesis of 1-Isopropyl-N,N,2,-trimethylpropylamine include the development of one-pot, multi-component reactions that minimize the formation of isolable intermediates and reduce the overall number of synthetic steps [22] [32]. Additionally, the use of flow chemistry and continuous processing techniques has shown promise for improving reaction control and reducing byproduct formation [32].
1-Isopropyl-N,N,2,-trimethylpropylamine exhibits characteristic thermodynamic properties consistent with tertiary aliphatic amines [1] [2]. The molecular weight of this compound is 143.27 grams per mole, calculated from its molecular formula C₉H₂₁N [3] [4]. The compound demonstrates typical liquid-phase behavior under standard conditions, with an estimated density ranging from 0.76 to 0.78 grams per cubic centimeter at 298 K [2].
The boiling point of 1-Isopropyl-N,N,2,-trimethylpropylamine is estimated to fall within the range of 175-185°C based on structural analogies with similar tertiary amines [1] [2]. This relatively moderate boiling point reflects the compound's intermediate molecular weight and the presence of branched alkyl substituents that reduce intermolecular van der Waals interactions compared to linear analogues. The melting point data for this specific compound remains unreported in the literature, indicating potential difficulties in crystallization or limited research focus on solid-state properties.
Critical temperature analysis reveals that 1-Isopropyl-N,N,2,-trimethylpropylamine likely exhibits a critical temperature in the range of 515-525 K, with corresponding critical pressure values estimated between 3100-3200 kPa [1]. The critical volume is projected to be approximately 0.38-0.40 cubic meters per kilomole. These critical parameters are essential for understanding the compound's behavior in supercritical fluid applications and high-pressure processes.
The enthalpy of vaporization for 1-Isopropyl-N,N,2,-trimethylpropylamine is estimated at 30-35 kilojoules per mole, which is consistent with tertiary amines of comparable molecular weight [1] [5]. This moderate enthalpy of vaporization indicates relatively weak intermolecular hydrogen bonding compared to primary and secondary amines, owing to the absence of hydrogen atoms directly bonded to the nitrogen center. The enthalpy of fusion is estimated at 10-12 kilojoules per mole, though experimental verification of this value remains pending.
Heat capacity measurements indicate that the compound exhibits a constant pressure heat capacity of approximately 250-300 joules per mole per Kelvin at 298 K [1]. This value aligns with theoretical predictions based on molecular vibrations and rotations of the branched alkyl substituents. Vapor pressure at 25°C is estimated to range from 0.5 to 2.0 kPa, suggesting moderate volatility suitable for various industrial applications [2].
Table 1: Thermodynamic Properties of 1-Isopropyl-N,N,2,-trimethylpropylamine
| Property | Value | Temperature (K) | Source/Method |
|---|---|---|---|
| Molecular Weight (g/mol) | 143.27 | N/A | Calculated from molecular formula |
| Density (g/cm³) | 0.76-0.78 (estimated) | 298 | Estimated from similar compounds |
| Boiling Point (°C) | 175-185 (estimated) | 448-458 | Estimated from similar tertiary amines |
| Critical Temperature (K) | 515-525 (estimated) | Critical | Estimated from group contribution |
| Critical Pressure (kPa) | 3100-3200 (estimated) | Critical | Estimated from group contribution |
| Critical Volume (m³/kmol) | 0.38-0.40 (estimated) | Critical | Estimated from group contribution |
| Enthalpy of Vaporization (kJ/mol) | 30-35 (estimated) | Standard | Estimated from similar compounds |
| Enthalpy of Fusion (kJ/mol) | 10-12 (estimated) | Standard | Estimated from similar compounds |
The solubility profile of 1-Isopropyl-N,N,2,-trimethylpropylamine demonstrates the compound's amphiphilic nature, exhibiting both hydrophilic and lipophilic characteristics [6]. In aqueous systems, the compound shows moderate solubility ranging from 50-100 grams per liter, which is attributed to the basic nitrogen center capable of forming hydrogen bonds with water molecules while being limited by the extensive hydrophobic alkyl substitution pattern.
In polar protic solvents such as methanol and ethanol, 1-Isopropyl-N,N,2,-trimethylpropylamine exhibits high solubility exceeding 500 grams per liter [7] [8]. This enhanced solubility results from favorable hydrogen bonding interactions between the lone pair electrons on the nitrogen atom and the hydroxyl groups of the alcoholic solvents. The compound's tertiary amine functionality acts as a hydrogen bond acceptor, facilitating dissolution in these protic media.
Polar aprotic solvents including acetone, dimethyl sulfoxide, and dichloromethane demonstrate excellent solvation properties for 1-Isopropyl-N,N,2,-trimethylpropylamine, with solubilities typically exceeding 500 grams per liter [8] [9]. The absence of competing hydrogen bonding from the solvent allows for optimal dipole-dipole interactions between the polar amine functionality and the solvent molecules. This high solubility in polar aprotic media makes the compound particularly useful in organic synthesis applications.
Nonpolar and aromatic solvents such as hexane, toluene, and chloroform also exhibit favorable solubility characteristics with this tertiary amine [10] [8]. The extensive branched alkyl substitution pattern provides significant lipophilic character, enabling dissolution in hydrocarbon solvents with solubilities ranging from 200-500 grams per liter. The solubility in toluene and other aromatic solvents may be enhanced by weak π-interactions between the aromatic system and the alkyl substituents.
The compound's solubility in diethyl ether demonstrates intermediate behavior, with estimated solubility exceeding 300 grams per liter [9]. This reflects the balanced polar and nonpolar character of both the solute and solvent. The ether oxygen can engage in weak dipole interactions with the amine nitrogen while the alkyl portions of both molecules exhibit favorable van der Waals interactions.
Table 2: Solubility Characteristics in Organic Solvents
| Solvent | Solubility | Estimated Solubility (g/L) | Basis |
|---|---|---|---|
| Water | Moderately soluble | 50-100 | Tertiary amine with hydrophobic character |
| Methanol | Highly soluble | >500 | Polar protic solvent, hydrogen bonding |
| Ethanol | Highly soluble | >500 | Polar protic solvent, hydrogen bonding |
| Acetone | Highly soluble | >500 | Polar aprotic solvent |
| Hexane | Highly soluble | >200 | Nonpolar solvent, lipophilic |
| Toluene | Highly soluble | >200 | Aromatic nonpolar solvent |
| Chloroform | Highly soluble | >500 | Polar aprotic solvent |
| Diethyl ether | Highly soluble | >300 | Moderately polar solvent |
| Dichloromethane | Highly soluble | >500 | Polar aprotic solvent |
| Dimethyl sulfoxide | Highly soluble | >500 | Highly polar aprotic solvent |
The acid-base properties of 1-Isopropyl-N,N,2,-trimethylpropylamine are fundamentally governed by the tertiary amine functionality, which exhibits characteristic basic behavior in aqueous solution [11] [12]. Based on structural analogy with similar tertiary aliphatic amines, the pKa of the conjugate acid is estimated to range from 10.5 to 11.0 [12] [13]. This value reflects the compound's moderate basicity, which is typical for tertiary amines bearing branched alkyl substituents.
The corresponding pKb value, calculated from the relationship pKw = pKa + pKb, falls within the range of 3.0 to 3.5, confirming the compound's classification as a weak base [13]. The relatively high pKa value indicates that the amine remains largely protonated under physiological conditions, with approximately 95% of molecules existing in the protonated ammonium form at pH 7.4 [11].
Protonation behavior analysis using the Henderson-Hasselbalch equation reveals that the compound exhibits pH-dependent ionization characteristics [11]. At pH 10, approximately 50% of the molecules exist in the protonated state, representing the inflection point where the concentrations of protonated and unprotonated forms are equal. At highly alkaline conditions such as pH 12, only about 10% of the molecules remain protonated, with the majority existing as the free base.
The isoelectric point of 1-Isopropyl-N,N,2,-trimethylpropylamine corresponds to its pKa value, approximately 10.5-11.0, as expected for a monoprotic base [13]. At this pH, the compound carries no net charge, existing as an equilibrium mixture of the protonated and unprotonated forms. Below this pH, the compound carries a net positive charge due to protonation of the amine nitrogen.
The protonation behavior has significant implications for the compound's physicochemical properties, particularly its solubility and distribution characteristics. In biological systems operating at physiological pH, the compound exists predominantly as the protonated ammonium species, which enhances water solubility but may reduce membrane permeability compared to the neutral free base form [11].
Table 3: pKa and Protonation Behavior
| Parameter | Value | Method/Basis |
|---|---|---|
| pKa (conjugate acid) | 10.5-11.0 (estimated) | Estimated from similar tertiary amines |
| pKb (base) | 3.0-3.5 (estimated) | Calculated from pKa |
| Protonation at pH 7.4 | ~95% protonated | Henderson-Hasselbalch equation |
| Protonation at pH 10 | ~50% protonated | Henderson-Hasselbalch equation |
| Protonation at pH 12 | ~10% protonated | Henderson-Hasselbalch equation |
| Isoelectric point | 10.5-11.0 | Equal to pKa for monoprotic base |
| Charge at physiological pH | Predominantly positive | Based on pKa vs physiological pH |
Computational prediction of the octanol-water partition coefficient for 1-Isopropyl-N,N,2,-trimethylpropylamine yields LogP values in the range of 2.8 to 3.2 [2] [14]. These calculations employ the Crippen method and group contribution approaches, which account for the individual atomic and functional group contributions to the overall lipophilicity [14] [15]. The predicted LogP value indicates moderate lipophilicity, reflecting the balance between the polar amine functionality and the extensive hydrophobic alkyl substitution pattern.
The LogD₇.₄ value, which accounts for ionization at physiological pH, is predicted to range from 1.5 to 2.0 [16] [17]. This significant reduction from the LogP value reflects the predominant protonation of the amine nitrogen at pH 7.4, which substantially increases the compound's hydrophilic character. The ionized ammonium form exhibits reduced partitioning into the organic octanol phase compared to the neutral free base [15].
Partition coefficient calculations reveal that 1-Isopropyl-N,N,2,-trimethylpropylamine exhibits pH-dependent distribution behavior [15]. At alkaline pH values above the pKa, the compound exists primarily as the neutral base with higher lipophilicity corresponding to the calculated LogP values. At acidic and neutral pH conditions, the protonated form dominates, resulting in reduced organic phase partitioning and increased aqueous phase retention.
The molecular volume is estimated at 180-200 cubic angstroms based on van der Waals radius calculations [16]. This relatively large molecular volume reflects the branched alkyl substituent pattern, which creates a more extended three-dimensional structure compared to linear alkyl chains. The topological polar surface area is calculated at 3-5 square angstroms, dominated primarily by the nitrogen lone pair electrons [16].
Structural analysis reveals 6-8 rotatable bonds within the molecule, indicating significant conformational flexibility [16]. This flexibility may influence the compound's binding interactions and membrane permeation characteristics. The absence of hydrogen bond donors and presence of a single hydrogen bond acceptor (the nitrogen atom) contribute to the compound's moderate polarity profile.
Table 4: Partition Coefficient Predictions
| Property | Predicted Value | Calculation Method |
|---|---|---|
| LogP (octanol-water) | 2.8-3.2 | Crippen method/Group contribution |
| LogD₇.₄ (octanol-water) | 1.5-2.0 | Corrected for ionization at pH 7.4 |
| Molecular Volume (ų) | 180-200 | Van der Waals volume calculation |
| Polar Surface Area (Ų) | 3-5 | Topological polar surface area |
| Rotatable Bonds | 6-8 | Rotatable bond count |
| H-bond Donors | 0 | Hydrogen bond donor count |
| H-bond Acceptors | 1 | Hydrogen bond acceptor count |
Molecular dynamics simulations of 1-Isopropyl-N,N,2,-trimethylpropylamine employ established computational protocols using contemporary force fields such as CHARMM36, OPLS-AA, or AMBER parameter sets [18] [19]. These force fields provide accurate representation of the bonded and non-bonded interactions characteristic of tertiary aliphatic amines. The choice of force field depends on the specific application and the availability of validated parameters for nitrogen-containing organic compounds.
Water solvation models including TIP3P, SPC, or TIP4P are commonly employed to represent explicit solvent effects [18]. The selection of water model influences the accuracy of solvation energy calculations and hydrogen bonding interactions between the amine functionality and surrounding water molecules. TIP3P remains the most widely used model due to its computational efficiency and reasonable accuracy for most organic compounds.
Simulation conditions typically employ temperatures of 298-310 K to represent room temperature and physiological conditions [18]. Standard atmospheric pressure (1.0 atmosphere) is maintained using barostat algorithms such as Parrinello-Rahman or Berendsen methods. Simulation timescales range from 10-100 nanoseconds, with longer simulations providing better statistical sampling of conformational space [18].
The NPT (constant number of particles, pressure, and temperature) and NVT (constant number of particles, volume, and temperature) ensembles are most commonly employed for studying the compound's behavior in solution [18]. Temperature control is achieved through thermostat algorithms including Nosé-Hoover or Langevin dynamics, which maintain the target temperature while allowing for realistic thermal fluctuations.
Integration time steps of 1-2 femtoseconds are typically employed, with cutoff distances of 12-14 angstroms for non-bonded interactions [18]. Particle mesh Ewald methods are often used for long-range electrostatic calculations, ensuring accurate treatment of charged interactions when the amine is protonated.
Analysis of molecular dynamics trajectories focuses on key parameters including root mean square deviation (RMSD) for structural stability, root mean square fluctuation (RMSF) for atomic mobility, solvent accessible surface area (SASA) for solvation characteristics, and radius of gyration for molecular compactness [18]. These analyses provide insights into the compound's conformational preferences, solvation behavior, and dynamic properties in different environments.
Table 5: Molecular Dynamics Simulation Parameters
| Simulation Parameter | Typical Value | Application |
|---|---|---|
| Force Field | CHARMM36/OPLS-AA/AMBER | Molecular mechanics parameters |
| Water Model | TIP3P/SPC/TIP4P | Explicit water solvation |
| Temperature (K) | 298-310 | Room/physiological temperature |
| Pressure (atm) | 1.0 | Standard atmospheric pressure |
| Simulation Time (ns) | 10-100 | Equilibration and production |
| Time Step (fs) | 1-2 | Integration time step |
| Cutoff Distance (Å) | 12-14 | Non-bonded interactions |
| Ensemble | NPT/NVT | Statistical ensemble |
| Thermostat | Nosé-Hoover/Langevin | Temperature control |
| Barostat | Parrinello-Rahman/Berendsen | Pressure control |